molecular formula C27H48 B569520 5alpha-Cholestane-3,3-d2 CAS No. 122241-86-5

5alpha-Cholestane-3,3-d2

Cat. No.: B569520
CAS No.: 122241-86-5
M. Wt: 374.693
InChI Key: XIIAYQZJNBULGD-FEFUMSEXSA-N
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Description

5alpha-Cholestane-3,3-d2 is a deuterium-labeled derivative of 5alpha-Cholestane, a saturated tetracyclic hydrocarbon. This compound is primarily used as an internal standard in various analytical techniques such as gas chromatography and high-performance liquid chromatography. The deuterium labeling at the 3,3 positions makes it particularly useful in studies involving metabolic pathways and the quantification of sterols.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5alpha-Cholestane-3,3-d2 typically involves the deuteration of 5alpha-Cholestane. This process can be achieved through the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure selective deuteration at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and selective deuteration. The product is then purified using techniques such as recrystallization and chromatography to obtain the desired purity and isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions

5alpha-Cholestane-3,3-d2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cholestane derivatives with functional groups such as hydroxyl, ketone, and carboxyl groups.

    Reduction: Reduction reactions can convert cholestane derivatives back to the parent hydrocarbon.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the cholestane structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used under controlled conditions.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted cholestane derivatives, which can be further analyzed and characterized using spectroscopic techniques.

Scientific Research Applications

5alpha-Cholestane-3,3-d2 has a wide range of applications in scientific research:

    Chemistry: Used as an internal standard in chromatographic analyses to quantify sterol content in various samples.

    Biology: Employed in metabolic studies to trace the pathways and transformations of sterols in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of sterol-based drugs.

    Industry: Applied in the quality control of sterol-containing products such as dietary supplements and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5alpha-Cholestane-3,3-d2 is primarily related to its role as a tracer in metabolic studies. The deuterium labeling allows for the precise tracking of the compound through various biochemical pathways. The molecular targets and pathways involved include enzymes and receptors that interact with sterols, facilitating the study of their metabolic fate and biological effects.

Comparison with Similar Compounds

Similar Compounds

    5alpha-Cholestane: The non-deuterated parent compound, used in similar applications but without the isotopic labeling.

    Cholestane-3beta,5alpha,6beta-triol: An oxidized derivative with distinct biological activities.

    5beta-Cholestane: A stereoisomer with different physical and chemical properties.

Uniqueness

The uniqueness of 5alpha-Cholestane-3,3-d2 lies in its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it particularly valuable in research applications where accurate tracking of metabolic transformations is essential.

Properties

IUPAC Name

(5R,8R,9S,10S,13R,14S,17R)-3,3-dideuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21-,22+,23-,24+,25+,26+,27-/m1/s1/i6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIAYQZJNBULGD-FEFUMSEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCCC(C)C)C)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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